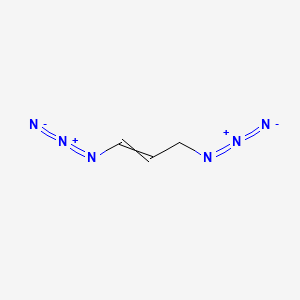![molecular formula C8H14S2 B14702258 6,10-Dithiaspiro[4.5]decane CAS No. 15077-17-5](/img/structure/B14702258.png)
6,10-Dithiaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dithiaspiro[45]decane is an organic compound with the molecular formula C₈H₁₄S₂ It is characterized by a spirocyclic structure containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dithiaspiro[4.5]decane typically involves the reaction of 1,4-dithiane with cyclohexanone under acidic conditions. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the acidic reagents and sulfur-containing intermediates.
Chemical Reactions Analysis
Types of Reactions: 6,10-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The spirocyclic structure allows for substitution reactions at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6,10-Dithiaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 6,10-Dithiaspiro[4.5]decane depends on its specific application. In chemical reactions, the sulfur atoms can act as nucleophiles or electrophiles, facilitating various transformations. In biological systems, the compound may interact with sulfur-containing enzymes or proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
1,4-Dithiaspiro[4.5]decane: Similar spirocyclic structure but with different positioning of sulfur atoms.
6,10-Dioxaspiro[4.5]decane: Contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness: 6,10-Dithiaspiro[45]decane is unique due to its specific arrangement of sulfur atoms within the spirocyclic structure
Properties
CAS No. |
15077-17-5 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
6,10-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-5-8(4-1)9-6-3-7-10-8/h1-7H2 |
InChI Key |
QLEDPFWMNZWAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
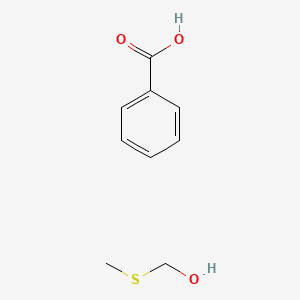
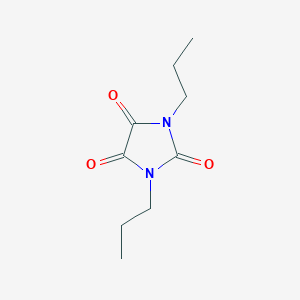
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
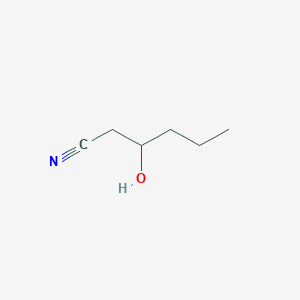

![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

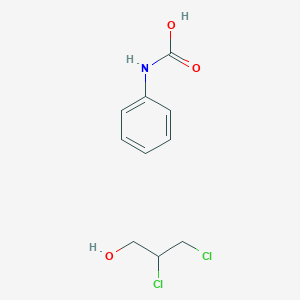
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
